molecular formula C14H13NO2S B14453659 Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- CAS No. 72873-68-8

Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-

Cat. No.: B14453659
CAS No.: 72873-68-8
M. Wt: 259.33 g/mol
InChI Key: MPWLTYBYPHUEDR-UHFFFAOYSA-N
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Description

Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is a complex organic compound characterized by the presence of a hydroxy group, a methylthio group, and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethanone group can produce an alcohol.

Scientific Research Applications

Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but lacks the pyridinyl group.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylthio group.

Uniqueness

Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is unique due to the presence of both the pyridinyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

72873-68-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

2-hydroxy-2-(4-methylsulfanylphenyl)-1-pyridin-4-ylethanone

InChI

InChI=1S/C14H13NO2S/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,13,16H,1H3

InChI Key

MPWLTYBYPHUEDR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)O

Origin of Product

United States

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